molecular formula C21H17NO5S B11482078 N-{7-[(4-methoxyphenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}thiophene-2-carboxamide

N-{7-[(4-methoxyphenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}thiophene-2-carboxamide

Cat. No.: B11482078
M. Wt: 395.4 g/mol
InChI Key: QITUPEDRZBTRCW-UHFFFAOYSA-N
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Description

N-[7-(4-methoxybenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]thiophene-2-carboxamide is a complex organic compound that features a unique combination of benzodioxin and thiophene moieties

Preparation Methods

The synthesis of N-[7-(4-methoxybenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]thiophene-2-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the benzodioxin moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the methoxybenzoyl group: This step often involves Friedel-Crafts acylation using 4-methoxybenzoyl chloride and a suitable catalyst such as aluminum chloride.

    Formation of the thiophene ring: This can be accomplished through various methods, including the Gewald reaction, which involves the condensation of a ketone with elemental sulfur and a nitrile.

    Coupling of the benzodioxin and thiophene moieties: This step typically involves amide bond formation using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Chemical Reactions Analysis

N-[7-(4-methoxybenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl groups in the compound can be reduced to alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents like sodium hydride and alkyl halides.

Scientific Research Applications

N-[7-(4-methoxybenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]thiophene-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The unique electronic properties of the thiophene ring make this compound a candidate for use in organic semiconductors and light-emitting diodes (OLEDs).

    Biological Studies: It is used in studies to understand its interactions with biological macromolecules and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of N-[7-(4-methoxybenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to reduced cell proliferation in cancer cells.

Comparison with Similar Compounds

N-[7-(4-methoxybenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]thiophene-2-carboxamide can be compared with other similar compounds such as:

    2-(4-methoxybenzoyl)thiophene: This compound shares the methoxybenzoyl and thiophene moieties but lacks the benzodioxin ring, resulting in different electronic properties and biological activities.

    Thiophene-2-carboxamide derivatives: These compounds have variations in the substituents on the thiophene ring, which can significantly alter their chemical reactivity and biological effects.

Properties

Molecular Formula

C21H17NO5S

Molecular Weight

395.4 g/mol

IUPAC Name

N-[7-(4-methoxybenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]thiophene-2-carboxamide

InChI

InChI=1S/C21H17NO5S/c1-25-14-6-4-13(5-7-14)20(23)15-11-17-18(27-9-8-26-17)12-16(15)22-21(24)19-3-2-10-28-19/h2-7,10-12H,8-9H2,1H3,(H,22,24)

InChI Key

QITUPEDRZBTRCW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2NC(=O)C4=CC=CS4)OCCO3

Origin of Product

United States

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